molecular formula C20H26N4O3 B6585563 N-(2,5-dimethylphenyl)-2-[4-ethyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide CAS No. 1251610-44-2

N-(2,5-dimethylphenyl)-2-[4-ethyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide

Cat. No.: B6585563
CAS No.: 1251610-44-2
M. Wt: 370.4 g/mol
InChI Key: JVXUKHRDIQUYSS-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-[4-ethyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide is a potent, selective, and cell-active inhibitor of PARP14 (ARTD8 or BAL2), a mono-ADP-ribosyltransferase. This compound has been demonstrated to selectively inhibit PARP14 catalytic activity, showing minimal off-target effects against other PARP family members . Its primary research value lies in elucidating the non-canonical functions of PARP proteins in DNA damage repair, particularly in the context of cancer cell resistance to PARP1/2 inhibitors. Researchers utilize this tool compound to investigate the role of PARP14 in regulating transcription, signal transduction, and the cellular response to replication stress. Furthermore, it is a critical probe for studying the tumor microenvironment, as PARP14 activity is associated with immunosuppressive functions, including the polarization of macrophages towards an M2-like phenotype. By inhibiting PARP14, researchers can explore novel therapeutic strategies to overcome drug resistance in oncology and modulate immune responses in inflammatory and autoimmune disease models.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-(4-ethyl-2-morpholin-4-yl-6-oxopyrimidin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O3/c1-4-16-12-19(26)24(20(21-16)23-7-9-27-10-8-23)13-18(25)22-17-11-14(2)5-6-15(17)3/h5-6,11-12H,4,7-10,13H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVXUKHRDIQUYSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)N(C(=N1)N2CCOCC2)CC(=O)NC3=C(C=CC(=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-dimethylphenyl)-2-[4-ethyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the existing literature regarding its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that combines a 2,5-dimethylphenyl moiety with a morpholine ring and a pyrimidine derivative. Its molecular formula is C₁₈H₂₃N₃O₂, with a molecular weight of approximately 317.39 g/mol. The presence of both hydrophilic and hydrophobic components suggests potential bioactivity through various mechanisms.

Antimicrobial Activity

Research indicates that derivatives of the 2,5-dimethylphenyl scaffold exhibit significant antimicrobial properties. Specifically, compounds bearing this moiety have shown efficacy against various Gram-positive and Gram-negative bacteria as well as fungi. For instance:

  • Case Study 1: A series of thiazole derivatives related to the 2,5-dimethylphenyl structure demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium, with minimum inhibitory concentrations (MICs) as low as 2 µg/mL .
  • Table 1: Antimicrobial Activity of Related Compounds
CompoundTarget PathogenMIC (µg/mL)
Thiazole Derivative 3hMRSA2
Thiazole Derivative 3jE. faecium2
EchinocandinCandida spp.<4

These findings underscore the potential for developing new antimicrobial agents based on the structural framework provided by this compound.

Anticancer Activity

Preliminary studies have also explored the anticancer properties of this compound. In vitro assays using A549 (lung cancer) and Caco-2 (colon cancer) cell lines revealed promising results:

  • Case Study 2: The compound exhibited cytotoxic effects on A549 cells with an IC50 value indicating significant growth inhibition at concentrations below 10 µM .

The biological activity of this compound is hypothesized to involve multiple mechanisms:

  • Inhibition of Nucleic Acid Synthesis: The pyrimidine derivative may interfere with DNA or RNA synthesis in microbial cells.
  • Cell Membrane Disruption: The hydrophobic nature of the dimethylphenyl group may facilitate interaction with microbial membranes, leading to increased permeability and cell lysis.
  • Enzyme Inhibition: Morpholine-containing compounds often exhibit enzyme inhibition capabilities, which could contribute to their antimicrobial and anticancer effects.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(2,5-dimethylphenyl)-2-[4-ethyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide may exhibit anticancer properties. Studies have shown that derivatives of this class can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation and survival .

Central Nervous System (CNS) Disorders

The compound has been investigated for its potential utility in treating CNS disorders. Allosteric modulators of G protein-coupled receptors (GPCRs), which include similar structures, have demonstrated efficacy in managing conditions such as anxiety and depression . The morpholine group is particularly noteworthy for enhancing receptor interactions that could lead to improved therapeutic outcomes.

Antimicrobial Properties

Emerging studies suggest that related compounds possess antimicrobial activity against various pathogens. This property is crucial for developing new antibiotics amid rising resistance to existing drugs . The structural features of this compound may contribute to its effectiveness against bacterial strains.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer effects of a series of pyrimidine derivatives, including this compound. The results indicated significant inhibition of cell proliferation in various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .

Case Study 2: CNS Modulation

In another investigation focusing on CNS disorders, researchers examined the effects of similar compounds on anxiety-like behaviors in animal models. The findings suggested that these compounds could modulate neurotransmitter systems effectively, leading to reduced anxiety levels and improved mood regulation .

Chemical Reactions Analysis

Hydrolysis and Degradation Reactions

The compound undergoes pH-dependent hydrolysis due to the labile 6-oxo-1,6-dihydropyrimidin-1-yl group:

  • Acidic conditions (pH < 3): Rapid cleavage of the pyrimidinone ring occurs, yielding 4-ethyl-2-(morpholin-4-yl)pyrimidine-6-carboxylic acid and N-(2,5-dimethylphenyl)acetamide as primary degradation products .

  • Basic conditions (pH > 10): The morpholine ring opens selectively, forming a secondary amine intermediate (2-aminoethyl group) while retaining the pyrimidinone structure .

Key Data:

ConditionReaction SiteMajor ProductYield (%)
HCl (1M)Pyrimidinone ringCarboxylic acid + acetamide78
NaOH (0.1M)Morpholine ringOpen-chain amine derivative62

Nucleophilic Substitution

The morpholine and pyrimidinone moieties participate in nucleophilic reactions:

  • Morpholine nitrogen : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts under anhydrous conditions .

  • Pyrimidinone C2 position : Undergoes displacement with amines (e.g., aniline) at 80°C in DMF, replacing the morpholine group .

Example Reaction:
Compound+CH3ICH3CNN-Methylmorpholinium iodide derivative\text{Compound} + \text{CH}_3\text{I} \xrightarrow{\text{CH}_3\text{CN}} \text{N-Methylmorpholinium iodide derivative}

Oxidation and Reduction

  • Oxidation : The dihydropyrimidinone ring is oxidized by KMnO₄ in acidic media to form a fully aromatic pyrimidine-2,4-dione system .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrimidinone’s C5-C6 double bond, yielding a tetrahydropyrimidine derivative .

Kinetic Data:

  • Oxidation rate: k=0.15min1k = 0.15 \, \text{min}^{-1} (0.5M H₂SO₄, 25°C)

  • Reduction completion: 95% in 2 hours (10 atm H₂, ethanol)

Cycloaddition and Ring-Opening

The compound participates in [4+2] cycloadditions with dienophiles like maleic anhydride, forming bicyclic adducts at the pyrimidinone’s conjugated double bond. Under microwave irradiation (150°C), the morpholine ring undergoes retro-Diels-Alder decomposition, releasing ethylene and generating a secondary amine .

Functionalization at the Acetamide Group

The N-(2,5-dimethylphenyl)acetamide moiety exhibits:

  • Acylation : Reacts with acetyl chloride in pyridine to form N-acetylated derivatives .

  • Sulfonation : Treatment with chlorosulfonic acid introduces sulfonyl groups at the aromatic ring’s para position.

Comparative Reactivity:

ReactionReagentProductSelectivity
AcylationAc₂ON-Acetylated acetamide88%
SulfonationClSO₃HSulfonated arylacetamide72%

Metal Coordination

The morpholine oxygen and pyrimidinone carbonyl groups act as bidentate ligands for transition metals:

  • Forms stable complexes with Cu(II) and Fe(III) in ethanol/water mixtures .

  • Stoichiometry : 1:2 (metal:ligand) confirmed by Job’s plot analysis .

Limitations and Research Gaps

While analog-based predictions are robust (e.g., ), direct experimental data for this specific compound remains limited. Recent patents suggest unexplored potential in:

  • Photooxidative coupling reactions

  • Enzyme-mediated biotransformations

Comparison with Similar Compounds

a) 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-phenoxy-phenyl)-acetamide (Compound 5.15)

  • Structure: Replaces morpholine with a thioether bridge and substitutes the aryl group with 4-phenoxyphenyl.
  • Synthesis : 60% yield; mp 224–226°C .
  • Key Differences: Thioacetamide linkage (SCH2) instead of oxygen-based acetamide. Phenoxyphenyl group increases steric bulk compared to 2,5-dimethylphenyl. Lower yield (60% vs. 80% for compound 5.6) suggests synthetic challenges with bulky aryl groups .

b) 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide (Compound 5.6)

  • Structure : Features a 2,3-dichlorophenyl group and thioacetamide linkage.
  • Synthesis : 80% yield; mp 230–232°C .
  • Higher yield (80%) indicates favorable reactivity of dichlorophenyl vs. phenoxyphenyl derivatives .
Property Target Compound Compound 5.15 Compound 5.6
Core Structure Dihydropyrimidinone Dihydropyrimidinone Dihydropyrimidinone
Linkage Acetamide Thioacetamide Thioacetamide
Aryl Group 2,5-Dimethylphenyl 4-Phenoxyphenyl 2,3-Dichlorophenyl
Yield Not reported 60% 80%
Melting Point Not reported 224–226°C 230–232°C

Morpholine-Containing Analogs

a) N-(2,4-Difluorophenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide

  • Structure : Closest analog to the target compound, differing only in the aryl group (2,4-difluorophenyl vs. 2,5-dimethylphenyl).
  • Key Differences :
    • Fluorine atoms increase electronegativity and metabolic stability.
    • Methyl groups on the target compound’s aryl ring may enhance lipophilicity .

b) 2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide

  • Structure: Replaces dihydropyrimidinone with a 2-oxomorpholin-3-yl core and adds acetyl/isopropyl groups.
  • Synthesis : 58% yield; characterized by ESI/APCI(+) (m/z 347 [M+H]+) .
  • Key Differences: Oxomorpholine core alters hydrogen-bonding capacity.

Agrochemical Acetamides

Several pesticidal acetamides (–8) share structural motifs with the target compound but differ in applications:

  • Alachlor : 2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide.
    • Chlorine and methoxymethyl groups optimize herbicidal activity.
  • Oxadixyl : N-(2,6-Dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide.
    • Oxazolidinyl group confers fungicidal properties .
Compound Key Substituents Application
Target Compound Morpholin-4-yl, 4-ethyl Presumed pharma
Alachlor Cl, methoxymethyl Herbicide
Oxadixyl Oxazolidinyl, methoxy Fungicide

Critical Analysis of Structural Modifications

  • Morpholine vs. Thioether : Morpholin-4-yl substituents (target compound, ) improve aqueous solubility compared to thioethers ().
  • Aryl Group Effects : Electron-withdrawing groups (Cl, F) enhance binding affinity in biological systems, while methyl groups (target compound) favor lipophilicity .
  • Synthetic Feasibility: Higher yields for dichlorophenyl derivatives (80%, ) vs. phenoxyphenyl (60%, ) highlight steric and electronic influences on reactivity.

Preparation Methods

Biginelli Reaction-Based Approaches

The Biginelli reaction is widely employed for dihydropyrimidinone synthesis. Adapting methods from, the core structure can be constructed using:

Reagents :

  • Ethyl acetoacetate (β-ketoester)

  • Morpholine-4-carboximidamide (urea analog)

  • 4-Ethylbenzaldehyde

Reaction Conditions :

  • Solvent: Glacial acetic acid or ethanol

  • Temperature: Reflux (80–100°C)

  • Catalyst: None required (catalyst-free conditions as per)

Mechanism :

  • Acid-catalyzed formation of an N-acyliminium ion from morpholine-4-carboximidamide and 4-ethylbenzaldehyde.

  • Nucleophilic attack by the β-ketoester enol.

  • Cyclodehydration to yield the dihydropyrimidinone ring.

Yield Optimization :

  • Microwave irradiation reduces reaction time from hours to minutes (45% → 72% yield).

  • Solvent-free conditions improve atom economy (DMSO increases polarity for faster cyclization).

Post-Functionalization of Preformed Pyrimidines

Patent describes 4-hydroxypyrimidine synthesis via 3-amino-2-unsaturated carboxylates. For the target compound:

  • Synthesize 4-ethyl-6-hydroxypyrimidin-2(1H)-one from ethyl 3-aminocrotonate and morpholine-4-carboxamide.

  • Introduce morpholine via Mitsunobu reaction (diethyl azodicarboxylate, triphenylphosphine).

Advantages :

  • Avoids competing side reactions in Biginelli multicomponent systems.

  • Enables precise control over substitution patterns.

Incorporation of the Morpholine Moiety

Direct Nucleophilic Substitution

Patent’s piperazine functionalization strategy can be adapted for morpholine:

  • React 2-chloro-4-ethyl-6-oxo-1,6-dihydropyrimidine with morpholine in ethanol.

  • Use K2CO3 as base to deprotonate morpholine (reflux, 12 h).

Challenges :

  • Competing hydrolysis of the chloro intermediate.

  • Mitigated by anhydrous conditions and molecular sieves.

Palladium-Catalyzed Coupling

Modern methods employ Buchwald-Hartwig amination:

Conditions :

  • Catalyst: Pd2(dba)3/Xantphos

  • Base: Cs2CO3

  • Solvent: Toluene, 110°C, 24 h

Benefits :

  • Higher regioselectivity for C2 position.

  • Tolerates electron-withdrawing groups on pyrimidinone.

Synthesis of the Acetamide Side Chain

Friedel-Crafts Acylation (Adapted from )

  • Step 1 : Chloroacetylation of 2,5-dimethylbenzene:

    • Catalyst: AlCl3, 0°C, 2 h (89% yield).

  • Step 2 : Aminolysis with ammonia:

    • Solvent: Methanol, 65°C, 6 h.

Bromination for Coupling Readiness

Convert acetamide to 2-bromo derivative:

  • Use PBr3 in dichloromethane (0°C → RT, 3 h).

  • Quench with NaHCO3, isolate via column chromatography (SiO2, hexane/EA 4:1).

Final Coupling and Purification

Nucleophilic Alkylation

  • React Intermediate A (dihydropyrimidinone) with Intermediate B (2-bromoacetamide):

    • Conditions: K2CO3, DMF, 80°C, 8 h.

Yield : 68–74% after recrystallization (ethanol/water).

Characterization Data

Parameter Value Source
1H NMR (400 MHz, DMSO-d6) δ 1.21 (t, J=7.5 Hz, 3H, CH2CH3), 2.24 (s, 6H, Ar-CH3), 3.62–3.70 (m, 8H, morpholine), 4.89 (s, 2H, CH2CO), 6.95 (s, 1H, pyrimidinone H5), 9.87 (s, 1H, NH)Adapted from
HPLC Purity 99.2% (C18, MeCN/H2O 70:30)

Comparative Analysis of Synthetic Routes

Biginelli vs. Stepwise Approaches

Method Yield Time Cost Scalability
One-pot Biginelli65%6 hLowIndustrial
Post-functionalization58%24 hHighLab-scale

Solvent Impact on Morpholine Incorporation

Solvent Reaction Time Yield Byproducts
Ethanol12 h71%<5% hydrolysis
DMF6 h68%12% dimerization
Water/THF18 h53%22% hydrolysis

Industrial-Scale Considerations

Patent’s piperazine recovery methodology can be adapted for morpholine:

  • Acidify post-reaction mixture to pH 2 with HCl.

  • Filter precipitated morpholine hydrochloride (recycled in next batch).

  • Reduces raw material costs by 37% .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing this compound and its structural analogs?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including condensation of substituted pyrimidinones with acetamide derivatives. For example, acetylation reactions using acetyl chloride in dichloromethane (CH₂Cl₂) with Na₂CO₃ as a base (yield: ~58%) are effective for introducing acetyl groups to morpholine-containing intermediates . Key steps include:

  • Protecting sensitive functional groups (e.g., morpholine nitrogen).
  • Purification via silica gel chromatography (gradient elution with CH₂Cl₂/MeOH) or recrystallization.
  • Characterization using ¹H NMR to confirm substitution patterns (e.g., acetamide NH at δ ~10.10 ppm, morpholine protons at δ 3.31–3.55 ppm) .

Q. How is the compound characterized using spectroscopic and analytical techniques?

  • Methodological Answer :

  • ¹H NMR : Key signals include:
  • Acetamide NH: δ 10.08–10.10 ppm (singlet).
  • Pyrimidinone CH-5: δ ~5.98–6.01 ppm.
  • Morpholine protons: δ 3.31–3.55 ppm (multiplet) .
  • Mass Spectrometry : ESI/APCI(+) confirms molecular weight (e.g., [M+H]⁺ at m/z 344.21 for analogs) .
  • Elemental Analysis : Compare calculated vs. observed C, N, and S content (e.g., deviations ≤0.07% indicate purity) .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound under varying conditions?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use statistical models to optimize parameters like temperature, solvent polarity, and catalyst loading. For example, flow-chemistry setups improve reproducibility in oxidation steps (e.g., Omura-Sharma-Swern oxidation) .
  • Yield Enhancement : Pre-activate intermediates (e.g., thiolation of pyrimidinones) and monitor reaction progress via TLC. Reagent stoichiometry adjustments (e.g., excess acetyl chloride) may improve acetylation efficiency .

Q. What strategies resolve discrepancies between elemental analysis and spectroscopic data for this compound?

  • Methodological Answer :

  • Re-Analysis : Repeat combustion analysis to verify C/N/S ratios.
  • Impurity Profiling : Use HPLC-MS to detect side products (e.g., unreacted starting materials).
  • Cross-Validation : Compare NMR integration ratios with theoretical values (e.g., CH₃ groups at δ 2.14–2.21 ppm should integrate for 3H) .

Q. How can computational modeling predict the compound’s potential as a kinase inhibitor?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock to simulate binding to kinase ATP pockets. Prioritize interactions with morpholine oxygen (hydrogen bonding) and pyrimidinone (π-stacking).
  • SAR Analysis : Compare with analogs (e.g., pyrazolo[4,3-d]pyrimidin derivatives) showing inhibitory activity against kinases. Substituents like 4-ethyl and 2,5-dimethylphenyl may enhance selectivity .

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